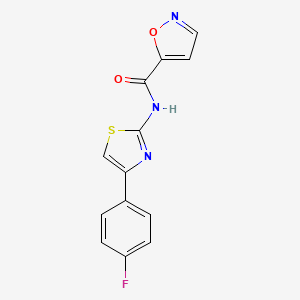

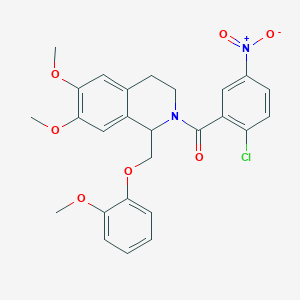

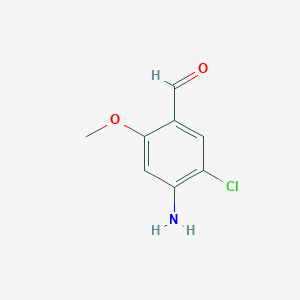

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the use of (4-(4-Fluorophenyl)thiazol-2-yl)methanol . The characteristic 1 H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, copper-catalyzed azide-alkyne cycloaddition is a common reaction used in the synthesis of isoxazole derivatives .Physical And Chemical Properties Analysis

The compound is solid in form . The octanol/water partition coefficients for these synthesized compounds are ranged from 4 to 5, higher than that of common herbicides .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. The presence of the thiazole ring in the compound’s structure contributes to its ability to inhibit the growth of various bacterial and fungal species. For instance, certain 2,4-disubstituted thiazole derivatives have shown significant inhibitory activity against microbes, comparable to standard drugs like vancomycin .

Anticancer Potential

The structural analogs of this compound have been explored for their antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). Molecular docking studies suggest that these compounds can bind effectively to cancer-related receptors, indicating a potential for use as lead compounds in anticancer drug design .

Herbicidal Applications

The introduction of fluorine-containing phenyl groups into molecular structures, similar to those found in N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, has been associated with moderate to good herbicidal activities. This suggests its potential use in agricultural chemistry for controlling unwanted plant growth .

Anti-inflammatory Properties

Compounds with a thiazole nucleus have been reported to exhibit anti-inflammatory activities. By altering the substituents on the thiazole ring, researchers can enhance the compound’s efficacy in reducing inflammation, which is beneficial for treating various inflammatory disorders .

Antitubercular Activity

Thiazole derivatives are also known for their antitubercular activity. The compound , due to its thiazole component, may be effective in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Antioxidant Effects

The thiazole ring’s ability to donate electrons and act as a free radical scavenger lends the compound antioxidant properties. This is crucial in preventing oxidative stress-related damage in biological systems .

Antiviral Capabilities

Research into thiazole derivatives has also touched upon their antiviral capabilities. The compound’s structural features may interfere with viral replication processes, offering a pathway for developing new antiviral drugs .

Enzyme Inhibition

The molecular structure of N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide allows it to interact with various enzymes, potentially inhibiting their activity. This enzyme inhibition is key in the treatment of diseases where overactive enzymes play a role .

Wirkmechanismus

Zukünftige Richtungen

Thiophene and its substituted derivatives, which include this compound, show interesting applications in the field of medicinal chemistry. They have been found in many important synthetic drug molecules and have a wide range of therapeutic properties . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Eigenschaften

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)10-7-20-13(16-10)17-12(18)11-5-6-15-19-11/h1-7H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGCLOHAXXUKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide](/img/structure/B2596712.png)

![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)

![(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596721.png)

![3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2596724.png)

![Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2596728.png)

amino}acetamide](/img/structure/B2596733.png)